molecular formula C22H17NO3S B2612345 [4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114657-92-9

[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2612345
CAS No.: 1114657-92-9
M. Wt: 375.44
InChI Key: KXPJXSUFGCMWCN-UHFFFAOYSA-N
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Description

[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C22H17NO3S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Benzothiazinone Derivatives Synthesis

    Research efforts in the synthesis of benzothiazinone derivatives, such as the study by Preet and Cannoo (2015), demonstrate the utility of one-pot synthesis methods under ultrasonication to create benzothiazinones. These methods emphasize the importance of base selection, with optimal results using 5% sodium hydroxide, highlighting the chemical versatility and reactivity of this class of compounds for further functionalization or application-specific modifications (Preet & Cannoo, 2015).

  • Crystal and Molecular Structure

    The structural characterization of side products in benzothiazinone synthesis offers insights into the complex reaction pathways and potential for discovering new compounds with unique properties. For example, the work by Eckhardt et al. (2020) on the crystal structure of a side product in the synthesis of an anti-tuberculosis drug candidate underscores the significance of structural analysis in understanding compound formation and guiding synthetic strategies (Eckhardt et al., 2020).

Potential Biological Activities

  • Antimicrobial Agents Synthesis: Ahmad et al. (2011) discuss the synthesis of benzothiazine derivatives with moderate to significant anti-microbial activities. This study indicates the potential for benzothiazinone and its derivatives to serve as frameworks for developing new antimicrobial agents, suggesting a path for the investigation of "4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" in similar contexts (Ahmad et al., 2011).

Properties

IUPAC Name

[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-11-13-18(14-12-16)23-15-21(22(24)17-7-3-2-4-8-17)27(25,26)20-10-6-5-9-19(20)23/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJXSUFGCMWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.